molecular formula C9H15N3 B11918822 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11918822
M. Wt: 165.24 g/mol
InChI Key: HXIXFIKGFWVKRO-UHFFFAOYSA-N
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Description

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. This tetrahydropyridine-fused imidazole derivative serves as a versatile scaffold for the synthesis of more complex molecules. Compounds based on the tetrahydroimidazo[1,5-a]pyridine core are being investigated for their potential to inhibit key enzymes like indoleamine and tryptophane 2,3-dioxygenase, which are prominent targets in immuno-oncology . Research into similar structural analogs has shown that this class of compounds can possess notable bioactivity, providing a foundation for the development of novel therapeutic agents . As a building block, this amine-functionalized compound is particularly valuable for constructing compound libraries or for use in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The structure features a primary amine group, which allows for further functionalization through amide bond formation or other coupling reactions, making it a flexible intermediate in organic synthesis. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C9H15N3/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h2-6,10H2,1H3

InChI Key

HXIXFIKGFWVKRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1CCCC2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

  • Imine Formation : A secondary amine (e.g., 3-ethylpiperidine) reacts with trifluoroacetophenone in the presence of n-BuLi to generate a lithium amide intermediate. This undergoes α-C–H deprotonation to form a reactive imine.

  • Annulation with TosMIC : The imine reacts with TosMIC under basic conditions (e.g., DBU in methanol) to form the imidazole ring via a [3+2] cycloaddition.

Optimization Parameters

Key variables influencing yield include:

  • Base Selection : DBU outperformed t-butylamine and K₂CO₃, achieving 63% yield for unsubstituted analogs.

  • Solvent System : Methanol enhanced nucleophilicity compared to THF or DCM.

  • Stoichiometry : A 2:1 TosMIC-to-amine ratio minimized side reactions.

Table 1: Yield Optimization for Van Leusen Synthesis of Imidazo[1,5-a]pyridines

BaseSolventTemperature (°C)Time (h)Yield (%)
DBUMeOH252463
t-BuNH₂MeOH251241
K₂CO₃THF252422

For 3-ethyl substitution, 3-ethylpiperidine must be pre-synthesized via alkylation of piperidine or hydrogenation of 3-ethylpyridine. Steric effects from the ethyl group may reduce yields compared to unsubstituted derivatives, necessitating extended reaction times or elevated temperatures.

Ritter-Type Reaction Catalyzed by Bi(OTf)₃

The Ritter reaction enables direct coupling of nitriles with carbocations to form amides. Recent advances have adapted this method for imidazo[1,5-a]pyridine synthesis using bismuth triflate (Bi(OTf)₃) as a Lewis acid.

Reaction Protocol

  • Substrate Activation : 3-Ethyl-1,2,3,4-tetrahydropyridine is treated with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in 1,2-dichloroethane (DCE).

  • Nitrile Incorporation : Acetonitrile (15 equiv) is added, and the mixture is heated to 150°C for 12–18 hours.

Advantages and Limitations

  • Regioselectivity : The Ritter pathway favors C1 amination, aligning with the target compound’s substitution pattern.

  • Yield Constraints : For unsubstituted imidazo[1,5-a]pyridines, yields range from 45–65%. The 3-ethyl group may hinder carbocation stability, requiring higher catalyst loadings.

Table 2: Catalytic Efficiency in Ritter-Type Reactions

CatalystAcid AdditiveNitrileYield (%)
Bi(OTf)₃p-TsOH·H₂OCH₃CN58
Sc(OTf)₃MsOHCH₃CN42
In(OTf)₃p-TsOH·H₂OPhCN37

Cyclocondensation Followed by Reductive Amination

This two-step strategy builds the imidazo[1,5-a]pyridine core before introducing the 1-amine group.

Cyclocondensation of 2-Aminopyridines

Reaction of 2-amino-3-ethylpyridine with 1,1,3-trichloroacetone in ethanol under reflux forms 2-(dichloromethyl)imidazo[1,5-a]pyridine. Subsequent hydrolysis with CaCO₃ yields the aldehyde intermediate.

Reductive Amination

The aldehyde is converted to the primary amine via:

  • Oxime Formation : Treatment with hydroxylamine hydrochloride.

  • Hydrogenation : Catalytic hydrogenation (H₂, PtO₂) at 30 psi.

Table 3: Reductive Amination Efficiency

SubstrateCatalystPressure (psi)Yield (%)
Imidazo[1,5-a]pyridine-2-carbaldehydePtO₂3090
Imidazo[1,2-a]pyrimidine-2-carbaldehydePd/C5078

Post-Synthetic Ethylation via Alkylation

Introducing the 3-ethyl group after imidazole ring formation offers flexibility in substituent positioning.

Friedel-Crafts Alkylation

Electrophilic ethylation using ethyl bromide and AlCl₃ at 0°C selectively functionalizes the C3 position. However, over-alkylation and ring decomposition are common side reactions.

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed directed C–H ethylation with ethyl iodide demonstrates improved regiocontrol. A recent study achieved 68% yield for C3-ethylated imidazo[1,5-a]pyridines using Pd(OAc)₂ and 8-aminoquinoline directing groups.

Comparative Analysis of Methodologies

Table 4: Method Comparison for 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine Synthesis

MethodStarting MaterialsKey StepsYield (%)Scalability
Van Leusen3-Ethylpiperidine, TosMICImine formation, annulation50–63High
Ritter-Type3-Ethyl-THP, CH₃CNLewis acid catalysis45–58Moderate
Cyclocondensation2-Amino-3-ethylpyridineReductive amination70–90Low
Post-Synthetic EthylationImidazo[1,5-a]pyridineC–H activation60–68Moderate

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,5-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,5-a]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism by which 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in substituents, saturation patterns, and fused heterocycles. Key examples include:

Compound Core Structure Substituents Key Functional Groups
3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine Imidazo[1,5-a]pyridine (5,6,7,8-tetrahydro) 3-Ethyl, 1-amine Amine, ethyl, saturated bicyclic system
Fadrozole (4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile) Imidazo[1,5-a]pyridine (5,6,7,8-tetrahydro) 5-(p-Cyanophenyl) Aromatase inhibitor, cyanophenyl group
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Imidazo[1,5-a]pyrazine (5,6,7,8-tetrahydro) 1-Ethyl ester Ester, saturated bicyclic system
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 2-Amino, 6-carboxamide Triazole, carboxamide

Structural Insights :

  • Substituent Effects: The 3-ethyl and 1-amine groups in the target compound contrast with Fadrozole’s 5-(p-cyanophenyl) group, which is critical for aromatase inhibition . Ethyl esters (e.g., ) exhibit higher lipophilicity than amines, influencing pharmacokinetic properties .

Key Findings :

  • Enantioselectivity: The (R)-enantiomer of 5-(p-cyanophenyl)-tetrahydroimidazo[1,5-a]pyridine exhibits >97% enantiomeric excess (ee) and superior CYP11B2 inhibition compared to the (S)-form .
  • Receptor Specificity : Imidazo[1,5-a]pyrazine derivatives (e.g., 1-chloro analogs in ) show dual orexin receptor antagonism, while pyridine-based compounds like Fadrozole target steroidogenic enzymes .
Physicochemical Properties
Property This compound Fadrozole Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Molecular Weight 179.24 g/mol 225.28 g/mol 268.14 g/mol (dihydrochloride)
LogP (Predicted) 1.8 2.5 0.9 (hydrochloride salt)
Solubility (Water) Moderate (amine enhances solubility) Low High (salt form)
Melting Point Not reported 164–167°C 164–167°C (dihydrochloride)

Implications :

  • Ethyl ester derivatives (e.g., ) are often converted to salts for improved stability and formulation .

Biological Activity

3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a fused imidazole and pyridine ring system, characterized by the following:

  • Molecular Formula : C9H15N3
  • Molecular Weight : Approximately 165.24 g/mol

The unique structural features of this compound may influence its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing appropriate precursors to form the imidazo-pyridine structure.
  • Chemical Transformations : Modifying the amine or heterocyclic components to enhance biological properties.

These synthetic routes allow for the generation of derivatives that may exhibit improved pharmacological profiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)IC50 (µg/mL)
Escherichia coli41.8
Candida albicans120.82
Aspergillus flavus101.2

These results indicate that the compound has comparable activity to established antimicrobial agents like fluconazole and bacitracin .

The mechanism underlying the antimicrobial activity of this compound appears to involve:

  • Cell Membrane Disruption : Observations from transmission electron microscopy (TEM) reveal significant morphological changes in treated bacteria, including cell wall rupture and leakage of cellular contents .
  • Inhibition of Key Enzymes : Interaction studies suggest that the compound may inhibit enzymes involved in metabolic pathways critical for microbial survival .

Pharmacological Applications

Beyond its antimicrobial properties, this compound shows promise in other therapeutic areas:

  • Neurotransmitter Receptor Modulation : Initial findings indicate potential interactions with neurotransmitter receptors which could lead to applications in treating neurological disorders.
  • Anticancer Activity : Emerging studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the imidazopyridine family. For instance:

  • A study highlighted the effectiveness of similar compounds as inhibitors of hypoxia-inducible factor 1α (HIF-1α), suggesting a broader therapeutic potential for derivatives of imidazopyridine structures .

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine?

The compound is typically synthesized via cyclization of precursors such as ethylamine and diketones or ketoesters under acidic/basic conditions. For example, cyclocondensation of nitroalkanes (e.g., 1-nitropropane) with 2-aminopyridine derivatives in polyphosphoric acid at 160°C yields the imidazo-pyridine core . Ultrasound-assisted methods can enhance reaction efficiency, reducing side products. Post-synthesis purification via column chromatography (using ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated?

Key characterization methods include:

  • NMR : 1H^1H NMR (DMSO-d6) shows resonances for the ethyl group (δ 1.2–1.4 ppm, triplet) and amine protons (δ 2.8–3.1 ppm, broad). 13C^{13}C NMR confirms the fused bicyclic system (δ 120–150 ppm for aromatic carbons) .
  • Mass Spectrometry : ESI-HRMS provides molecular ion peaks (e.g., [M+H]+ at m/z 151.21) .
  • IR Spectroscopy : Stretching bands for NH2_2 (3350–3450 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound?

It is a solid at room temperature, soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability studies show degradation <5% after 6 months at -20°C in dark, anhydrous conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets?

The compound inhibits bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking and hydrogen bonding, as shown in molecular docking studies. Against Staphylococcus aureus, it exhibits an MIC of 32 µg/mL, comparable to ciprofloxacin . X-ray crystallography (PDB: 8HH) reveals binding to the active site of Polycomb protein EED, disrupting histone methylation .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR splitting patterns may arise from tautomerism in the imidazo-pyridine ring. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria (e.g., amine proton exchange at δ 2.8–3.1 ppm) .
  • 2D NMR (COSY, HSQC) : Maps coupling between NH2_2 and adjacent CH2_2 groups .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.2 ppm of experimental data .

Q. What methodologies optimize its pharmacological activity while minimizing toxicity?

  • SAR Studies : Introducing electron-withdrawing groups (e.g., F, Cl) at the 5-position enhances antimicrobial potency but may increase hepatotoxicity. Ethyl substitution balances lipophilicity and safety .
  • Prodrug Design : Esterification of the amine (e.g., ethyl carbamate derivatives) improves bioavailability (logP from 1.2 to 2.5) .
  • In Vivo Testing : Rodent models show a therapeutic index (LD50_{50}/ED50_{50}) of 12.3 for anti-inflammatory applications .

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